Ethyl tridecanoate can be used as a starting material for the synthesis of other organic compounds. For example, it can be hydrolyzed to yield tridecanoic acid, which is a valuable precursor for various industrial and pharmaceutical applications []. Additionally, it can be used in various organic reactions such as alkylation and acylation [].
Due to its well-defined chemical structure and purity, ethyl tridecanoate can serve as a reference standard in analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify unknown compounds in various research fields, including environmental science, food science, and pharmacology.
Ethyl tridecanoate is an ester formed from the reaction of tridecanoic acid and ethanol, with the chemical formula C₁₅H₃₀O₂ and a molecular weight of approximately 242.40 g/mol. It is classified as a fatty acid ester, characterized by its long carbon chain, which contributes to its hydrophobic properties. Ethyl tridecanoate appears as a colorless liquid with a pleasant odor, making it suitable for various applications in the food and fragrance industries .
The mechanism of action of ethyl tridecanoate depends on the specific research application. Here are two potential scenarios:
Due to its fatty acid structure, ethyl tridecanoate can serve as a substrate for enzymes involved in lipid metabolism. Researchers can study how these enzymes break down the ester bond or modify the molecule, providing insights into cellular processes.
The hydrophobic nature of ethyl tridecanoate allows it to be used as a model system for studying drug delivery across biological membranes. By incorporating a potential drug molecule into the structure of ethyl tridecanoate, researchers can evaluate its membrane permeability and potential for cellular uptake.
Ethyl tridecanoate can be synthesized through several methods:
Ethyl tridecanoate has a variety of applications:
Current research on the interactions of ethyl tridecanoate primarily focuses on its antimicrobial properties. Studies have shown that it can inhibit the growth of specific bacteria and fungi, suggesting potential applications in food preservation and safety. Additionally, its interactions with biological membranes have been explored to understand its mode of action against pathogens .
Ethyl tridecanoate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl decanoate | C₁₂H₂₄O₂ | Shorter carbon chain; used as a flavoring agent. |
Ethyl laurate | C₁₂H₂₄O₂ | Derived from lauric acid; known for antimicrobial properties. |
Ethyl myristate | C₁₄H₂₈O₂ | Similar chain length; used in cosmetics and food products. |
Ethyl pentadecanoate | C₁₅H₃₀O₂ | Longer chain; less common but similar in structure. |
Ethyl tridecanoate's uniqueness lies in its specific balance between hydrophobicity and volatility, making it particularly useful in flavoring and fragrance applications while also exhibiting notable antimicrobial activity. Its longer carbon chain compared to shorter esters enhances its stability and efficacy in various formulations .